molecular formula C22H28NOP B8205876 (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No. B8205876
M. Wt: 353.4 g/mol
InChI Key: FYXTWZZTVCGWFU-HXUWFJFHSA-N
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Description

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C22H28NOP and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Baker et al. (2000) utilized diastereo-enriched substituted (4S)-4-isopropyl-2-(2,2′-binaphthalen-1-yl)-4,5-dihydrooxazoles to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker, Brkic, Sargent, Skelton, & White, 2000).

  • Štěpnička (2002) conducted synthesis and characterization of (Sp)-2-(diphenylphosphino)ferrocenecarboxylic acid, enhancing understanding of planarly chiral ligands and their diastereoselective coordination (Štěpnička, 2002).

  • Drahoňovský et al. (2001) synthesized 2-[1'-(diphenylphosphanyl)ferrocenyl]-4-isopropyl-4,5-dihydrooxazole and analyzed its solid-state structure via single-crystal X-ray diffraction (Drahoňovský, Císařová, Štěpnička, Dvořáková, Maloň, & Dvořák, 2001).

  • Sedinkin et al. (2008) studied the synthesis and structural characterization of new phosphinooxazoline complexes of iron, providing insights into octahedral coordination geometry and half-sandwich structure around the iron center (Sedinkin, Rath, & Bauer, 2008).

  • Baltzer et al. (1996) presented the synthesis and structure of (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, a novel phosphonooxazole ligand (Baltzer, Macko, Schaffner, & Zehnder, 1996).

  • Chen et al. (2013) explored 4,5-diphenylisoxazole derivatives like 5-α-4-(4-(pyrrolidin-1-yl)butoxy)phenyl-4-(4-methoxyphenyl)isoxazole (7a), showing potential as anti-osteoporotic agents (Chen, Tseng, Lo, Lin, Chen, Wang, Ho, & Tzeng, 2013).

  • Banzragchgarav et al. (2016) identified the trypanocidal activity of oxazoles with di- and trihydroxy groups, with 2-(2',3'-dihydroxyphenyl)-5-(2′′-hydroxyphenyl)oxazole (4) exhibiting potent inhibitory activity (Banzragchgarav, Murata, Odontuya, Buyankhishig, Suganuma, Davaapurev, Inoue, Batkhuu, & Sasaki, 2016).

  • Salionov (2015) discussed the synthesis of esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, noting their analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities (Salionov, 2015).

  • Speiser and Braunstein et al. (2004) demonstrated that Ni(II) complexes with phosphinooxazoline-based ligands exhibit catalytic properties in ethylene oligomerization (Speiser, Braunstein, Saussine, & Welter, 2004).

  • Agostinho et al. (2007) used phosphinito- and phosphonito-oxazoline Pd(II) complexes as CO/ethylene insertion intermediates in chemical reactions (Agostinho, Braunstein, & Welter, 2007).

properties

IUPAC Name

[2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXTWZZTVCGWFU-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Reactant of Route 2
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Reactant of Route 3
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Reactant of Route 4
Reactant of Route 4
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Reactant of Route 5
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Reactant of Route 6
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole

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